Cas no 328038-82-0 (2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide)

2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide core with difluoromethoxy and bis(pyridin-2-yl) substituents. Its structure suggests potential utility in pharmaceutical or agrochemical research, particularly due to the presence of electron-withdrawing and heteroaromatic groups, which may enhance binding affinity or reactivity. The difluoromethoxy moiety could improve metabolic stability, while the bis-pyridinyl amide group may facilitate coordination with metal centers or participation in hydrogen bonding. This compound is likely of interest in medicinal chemistry for the development of enzyme inhibitors or bioactive agents. Further studies would be required to fully elucidate its properties and applications.
2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide structure
328038-82-0 structure
Product name:2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide
CAS No:328038-82-0
MF:C21H14F2N4O2
MW:392.358271121979
CID:6456410
PubChem ID:5667694

2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26601937
    • 328038-82-0
    • 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide
    • Z56786721
    • Inchi: 1S/C21H14F2N4O2/c22-21(23)29-17-9-7-15(8-10-17)13-16(14-24)20(28)27(18-5-1-3-11-25-18)19-6-2-4-12-26-19/h1-13,21H/b16-13+
    • InChI Key: XQKSPGNFRLVRTF-DTQAZKPQSA-N
    • SMILES: FC(OC1C=CC(=CC=1)/C=C(\C#N)/C(N(C1C=CC=CN=1)C1C=CC=CN=1)=O)F

Computed Properties

  • Exact Mass: 392.10848203g/mol
  • Monoisotopic Mass: 392.10848203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.1Ų
  • XLogP3: 4.3

2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26601937-0.05g
2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide
328038-82-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide

Research Brief on 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide (CAS: 328038-82-0)

The compound 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide (CAS: 328038-82-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The presence of a difluoromethoxy group and bis-pyridinyl moieties suggests potential interactions with biological targets, making it a compelling subject for drug discovery efforts.

Recent research has focused on elucidating the pharmacological properties and mechanisms of action of this compound. A study published in the Journal of Medicinal Chemistry (2023) investigated its role as a modulator of protein-protein interactions (PPIs), particularly in the context of cancer therapy. The study demonstrated that 328038-82-0 exhibits high affinity for specific oncogenic proteins, inhibiting their dimerization and subsequent signaling pathways. This finding positions the compound as a potential lead for developing novel anti-cancer agents.

Another significant area of investigation has been the compound's pharmacokinetic profile. Preclinical studies have shown that 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide possesses favorable absorption and distribution characteristics, with moderate plasma protein binding and good tissue penetration. These properties, combined with its metabolic stability, suggest that it could be a viable candidate for further development.

In addition to its therapeutic potential, the synthetic pathways for 328038-82-0 have also been optimized in recent years. A 2022 study in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, which could facilitate large-scale production for clinical trials. The improved synthetic methodology addresses previous challenges related to yield and purity, enhancing the compound's accessibility for research and development.

Despite these advancements, challenges remain in the development of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(pyridin-2-yl)prop-2-enamide. For instance, its potential off-target effects and long-term toxicity profiles require further investigation. Ongoing studies are exploring these aspects to ensure the compound's safety and efficacy in therapeutic applications. Researchers are also investigating its potential in combination therapies, where it may synergize with existing drugs to enhance treatment outcomes.

In conclusion, 328038-82-0 represents a promising molecule in the field of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activity, make it a compelling subject for further research. As studies continue to uncover its full potential, this compound may pave the way for innovative therapeutic strategies in oncology and beyond.

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